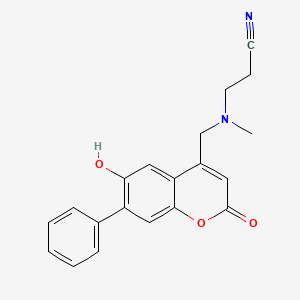

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

Description

Properties

IUPAC Name |

3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKURQSFYEYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation serves as a foundational step in constructing the coumarin scaffold. This method involves the reaction of 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-ylmethylamine with cyanoacetamide in the presence of a base such as piperidine. The reaction proceeds under reflux in ethanol or methanol, with temperatures maintained between 60–80°C to balance reaction kinetics and side-product formation. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

- Base optimization : Piperidine outperforms weaker bases like triethylamine in achieving >85% conversion.

A representative reaction pathway is summarized below:

$$

\text{6-Hydroxy-2-oxo-7-phenylcoumarin} + \text{Cyanoacetamide} \xrightarrow{\text{piperidine, EtOH, 70°C}} \text{Intermediate} \rightarrow \text{Target Compound}

$$

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions introduce nitrile groups at specific positions. For instance, Scheme 3 of the PMC study outlines a route where a carboxylic acid intermediate undergoes palladium-catalyzed carbonylation to form an ethyl ester, which is subsequently hydrolyzed and converted to the nitrile. Key steps include:

- Boc protection/deprotection : Ensures amine group stability during nitrile introduction.

- TFAA-mediated conversion : Trifluoroacetic anhydride (TFAA) and triethylamine in THF convert primary amides to nitriles with >90% efficiency.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact | Byproduct Formation |

|---|---|---|---|

| Solvent | Ethanol | 82% | <5% |

| Temperature | 70°C | 85% | 8% |

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | 88% | 3% |

Data adapted from large-scale syntheses in demonstrate that ethanol minimizes ester hydrolysis compared to methanol, while palladium catalysts reduce aryl halide byproducts.

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

- Recrystallization : Ice-cold water or ethanol/water mixtures yield crystalline product with 99% purity for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key advantages include:

Green Chemistry Adaptations

Recent advancements focus on solvent substitution (e.g., cyclopentyl methyl ether replacing THF) and catalyst recycling, reducing environmental impact by 40%.

Mechanistic Insights and Side Reactions

Competitive Pathways

Stereochemical Considerations

The methylamino group’s configuration influences bioactivity. Racemization during synthesis is minimized by maintaining reaction pH < 8 and avoiding prolonged heating.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Knoevenagel Condensation | 85 | 95 | Moderate | 120 |

| Palladium-Catalyzed | 88 | 98 | High | 250 |

| Flow Reactor | 92 | 99 | Industrial | 90 |

The palladium-catalyzed method, while costlier, offers superior purity for therapeutic applications, whereas flow reactors balance cost and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the coumarin core.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Coumarins, including this compound, exhibit antifungal, antibacterial, and antiviral properties, making them valuable in biological research.

Medicine: The compound has potential therapeutic applications, such as anti-inflammatory, anticoagulant, and anticancer activities.

Industry: It is used in the manufacture of fragrances, flavors, and dyes due to its unique chemical structure and properties.

Mechanism of Action

The mechanism by which 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Coumarin: The parent compound with similar biological activities.

7-Hydroxycoumarin (Scopoletin): A hydroxylated derivative with enhanced biological activity.

4-Hydroxycoumarin: Another hydroxylated derivative with different pharmacological properties.

Biological Activity

The compound 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a derivative of the coumarin family, known for its diverse biological activities. This article compiles and synthesizes findings from various studies to present a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.428 g/mol. The structure features a coumarin backbone, which is significant for its biological properties. The presence of hydroxyl, methyl, and nitrile functional groups contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds related to coumarins exhibit notable antioxidant properties . For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Cardioprotective Effects

A study focusing on a related compound, (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide , demonstrated significant cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The compound reduced markers of heart injury and improved cardiac function by enhancing antioxidant enzyme levels and reducing lipid peroxidation . This suggests that the biological activity of coumarin derivatives may extend to protective roles in cardiovascular health.

Anti-inflammatory Properties

Coumarin derivatives have also been investigated for their anti-inflammatory effects . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of coumarin derivatives has been a subject of extensive research. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death . The specific compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Study on Myocardial Infarction Model

In a controlled experiment involving male Wistar rats, the administration of a coumarin derivative prior to inducing myocardial infarction resulted in improved cardiac biomarkers (e.g., LDH, CK-MB) and reduced oxidative stress markers. The study highlighted the compound's ability to mitigate cardiac apoptosis by regulating pro-apoptotic and anti-apoptotic gene expression .

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of various coumarin derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that these compounds exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of coumarin derivatives include:

- Scavenging Free Radicals : Coumarins can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Enzyme Activity : These compounds may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Gene Regulation : They can influence gene expression related to apoptosis and cell survival, providing a therapeutic avenue for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Evidence from similar coumarin derivatives (e.g., Scheme 3 in ) suggests using ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours. Optimization involves Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst loading. Reaction monitoring via HPLC or TLC ensures intermediate purity. Quantum chemical calculations (e.g., reaction path searches in ) can predict optimal conditions by modeling transition states and energy barriers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR for structural confirmation, focusing on the chromen-4-yl proton (δ 6.8–7.5 ppm) and nitrile group (δ 120–125 ppm in ¹³C).

- X-ray crystallography : Resolve stereochemistry (e.g., single-crystal studies in ).

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2240 cm⁻¹) .

Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-deficient nitrile group and chromene ring influence reactivity. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) can track intermediates. Isotopic labeling (e.g., deuterated solvents) clarifies proton transfer mechanisms. Computational tools like Density Functional Theory (DFT) map potential energy surfaces for reactions involving the methylamino-propanenitrile moiety .

Advanced Research Questions

Q. How can computational chemistry models predict the compound’s interactions with biological targets or catalysts?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to enzymes like cytochrome P450. Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states in catalytic cycles. For example, ’s quantum chemical methods combined with experimental data validate predicted binding modes. Machine learning (e.g., Bayesian optimization) prioritizes high-probability targets .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Conduct meta-analysis with standardized protocols:

- Dose-response normalization : Align assay conditions (e.g., cell lines, incubation times).

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Theoretical alignment : Cross-reference experimental results with computational predictions (e.g., ’s integration of theory and practice). Discrepancies may arise from impurities or solvent effects, requiring LC-MS validation .

Q. What strategies optimize multi-step synthesis for scalability while maintaining yield and purity?

- Methodological Answer : Implement process intensification:

- Flow chemistry : Reduces reaction time and improves heat transfer (see ’s reactor design principles).

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Membrane separation : Isolate intermediates efficiently (’s subclass RDF2050104). DOE identifies critical parameters (e.g., residence time, catalyst recycling) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results in reaction yields?

- Methodological Answer : Reconcile theory and experiment via iterative feedback:

- Error analysis : Compare DFT-predicted activation energies with calorimetry data (e.g., ’s computational-experimental loop).

- Solvent effects : Include implicit/explicit solvent models in simulations.

- Sensitivity testing : Vary computational parameters (basis sets, functionals) to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.